2-羟基-5-(三氟甲硫基)吡啶,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .Molecular Structure Analysis

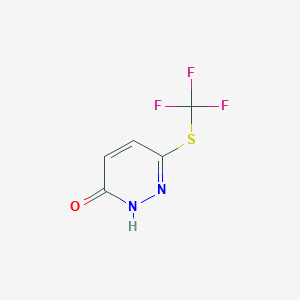

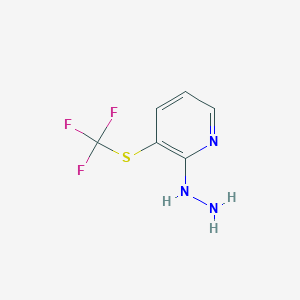

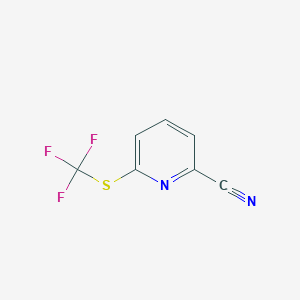

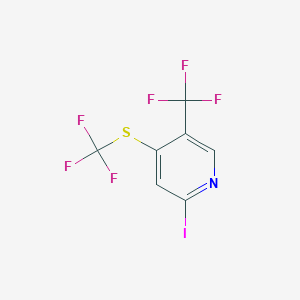

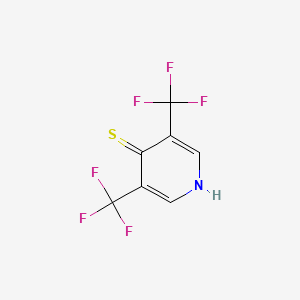

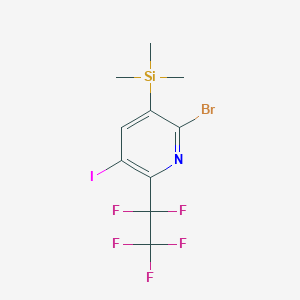

The empirical formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . Its molecular weight is 163.10 . The SMILES string representation is Oc1ccc(cn1)C(F)(F)F .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine has a melting point of 145-149 °C (lit.) . It is a crystalline powder with a white to beige color . It has a density of 1.4±0.1 g/cm3 .科学研究应用

有机合成和催化

2-羟基-5-(三氟甲硫基)吡啶的一个关键应用是在复杂有机分子的合成中。Parmar 等人(2023 年)强调了其在开发杂化催化剂以合成吡喃并嘧啶骨架中的效用,这对医药行业至关重要,因为它们具有生物利用度和更广泛的合成应用 (Parmar、Vala 和 Patel,2023)。类似地,吡啶衍生物(包括 2-羟基-5-(三氟甲硫基)吡啶)在吡啶碱的催化气相合成中的作用,突出了其在满足各种化学过程中对吡啶衍生物日益增长的需求中的重要性 (Reddy、Srinivasakannan 和 Raghavan,2012)。

药物化学

在药物化学中,吡啶衍生物在开发新的治疗剂中至关重要。Altaf 等人(2015 年)讨论了吡啶衍生物的药用价值,包括它们在创建具有各种生物活性的化合物中的作用,从而强调了该化学物质在药物开发中的多功能性和重要性 (Altaf 等人,2015)。此外,探索以吡啶为基础的杂环化合物作为潜在的抗癌剂,说明了该化合物在解决关键健康问题中的效用,并提供了对新颖有效的化学治疗剂的见解 (Alrooqi 等人,2022)。

农用化学品开发

基于吡啶的农用化学品的发现强调了该化合物在农业领域的重要性。Guan 等人(2016 年)回顾了中间衍生化方法在提高发现新型先导化合物(包括基于吡啶的杀虫剂、杀菌剂和除草剂)的效率中的作用。这种方法有助于满足不断变化的市场需求,展示了该化合物在为农业挑战开发有效解决方案方面的多功能性 (Guan、Liu、Sun、Xie 和 Wang,2016)。

安全和危害

未来方向

The future directions of 2-Hydroxy-5-(trifluoromethyl)pyridine research are promising. It is expected that many novel applications of its derivatives will be discovered in the future . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

作用机制

Target of Action

Similar compounds have been reported to have potent activities against fgfr1, 2, and 3 , which play essential roles in various types of tumors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activation of FGFR signaling pathways, which are associated with the progression and development of several cancers .

Biochemical Pathways

Related compounds have been shown to impact the fgfr signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

生化分析

Biochemical Properties

5-(Trifluoromethylthio)pyridin-2(1h)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc complexes supported by pyridine-N-oxide ligands, which are involved in catalytic Michael addition reactions . These interactions are typically characterized by the formation of hydrogen bonds and coordination complexes, which can influence the activity and stability of the enzymes and proteins involved.

Cellular Effects

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, migration, and apoptosis . By inhibiting FGFR, 5-(Trifluoromethylthio)pyridin-2(1h)-one can potentially suppress tumor growth and metastasis.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethylthio)pyridin-2(1h)-one exerts its effects through various mechanisms. It can form hydrogen bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 2-8°C . Its activity may decrease over time due to gradual degradation, which can impact its effectiveness in long-term experiments.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including irritation and respiratory issues . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

5-(Trifluoromethylthio)pyridin-2(1h)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-(Trifluoromethylthio)pyridin-2(1h)-one within cells and tissues are influenced by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues . The compound’s localization and distribution can significantly impact its biological activity and therapeutic efficacy.

Subcellular Localization

5-(Trifluoromethylthio)pyridin-2(1h)-one exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

属性

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNNLYMRUKNFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)

![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)